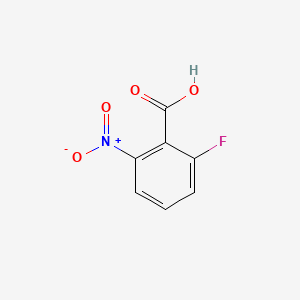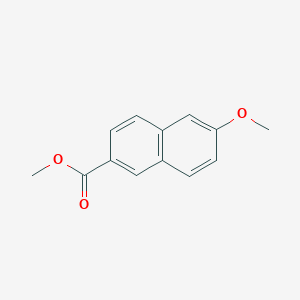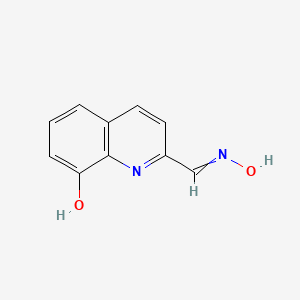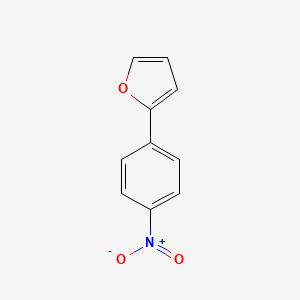
3-(2-Hydroxypropan-2-yl)phenol
Übersicht
Beschreibung
3-(2-Hydroxypropan-2-yl)phenol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Antimykotisches Mittel
3-(2-Hydroxypropan-2-yl)phenol: hat aufgrund seiner strukturellen Ähnlichkeit zu Phenolverbindungen, die für ihre antimikrobiellen Eigenschaften bekannt sind, potenzielle Anwendungen in der Medizin. Forschungsergebnisse deuten darauf hin, dass phenolische Strukturen mikrobielle Zellwände zerstören und die Enzymaktivität hemmen können, was diese Verbindung zu einem Kandidaten für die Entwicklung neuer antimikrobieller Mittel machen könnte .
Landwirtschaft: Pestizidformulierung
In der Landwirtschaft könnte This compound in Pestizidformulierungen verwendet werden. Seine phenolische Natur könnte zu Strategien zur Schädlingsbekämpfung beitragen, insbesondere zum Schutz von Nutzpflanzen vor Pilzerregern und Insekten, die empfindlich auf phenolische Derivate reagieren .
Materialwissenschaft: Polymersynthese
Diese Verbindung ist auch in der Materialwissenschaft relevant, wo sie an der Synthese von Polymeren beteiligt sein könnte. Phenole werden häufig als Ausgangspunkt für die Herstellung von Hochleistungskunststoffen und -harzen verwendet, die in verschiedenen industriellen Anwendungen von Bedeutung sind .
Umweltwissenschaften: Biosensorentwicklung
Die Umweltwissenschaften können von This compound bei der Entwicklung von Biosensoren profitieren. Phenolische Verbindungen können aufgrund ihrer Reaktivität als Bioerkennungselemente verwendet werden, was für den Nachweis von Umweltverschmutzern nützlich ist .
Lebensmittelindustrie: Antioxidatives Additiv
Die Lebensmittelindustrie könnte die Verwendung von This compound als antioxidatives Additiv untersuchen. Phenolische Verbindungen sind dafür bekannt, oxidativen Schaden in Lebensmittelprodukten zu verhindern, die Haltbarkeit zu verlängern und die Nährstoffqualität zu erhalten .
Kosmetik: Hautpflege-Inhaltsstoff
In Kosmetika könnten die antioxidativen und potenziellen entzündungshemmenden Eigenschaften dieser Verbindung in Hautpflegeprodukten genutzt werden. Antioxidantien tragen zum Schutz der Haut vor oxidativem Stress bei, der ein Schlüsselfaktor für Alterung und Hautschäden ist .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-hydroxypropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCICOZTHWGRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332473 | |
| Record name | 3-(2-hydroxypropan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7765-97-1 | |
| Record name | 3-(2-hydroxypropan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














